molecular formula C14H17NO2 B2787393 N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide CAS No. 2411253-03-5

N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide

カタログ番号 B2787393
CAS番号: 2411253-03-5
分子量: 231.295
InChIキー: WEXWPKSTBRAGAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide, also known as HMA-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HMA-1 is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects.

作用機序

N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide acts as a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to increased levels of these endocannabinoids, which activate the cannabinoid receptors CB1 and CB2 in the body. Activation of these receptors has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects
The increased levels of endocannabinoids resulting from FAAH inhibition by this compound have been shown to have various biochemical and physiological effects in the body. Anandamide and 2-AG have been shown to reduce pain and inflammation by activating CB1 and CB2 receptors in the peripheral and central nervous systems. In addition, these endocannabinoids have been shown to have anxiolytic effects by regulating the activity of the amygdala, a brain region involved in the regulation of anxiety and fear.

実験室実験の利点と制限

One advantage of using N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research on N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of FAAH, which could lead to the development of novel treatments for pain, inflammation, and anxiety disorders. Another direction for research is the investigation of the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for drug interactions with other medications.

合成法

N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide can be synthesized using a multi-step process that involves the condensation of 2,3-dihydroindene-1-carboxylic acid with N-methylprop-2-en-1-amine, followed by cyclization and reduction steps. The final product is obtained as a white crystalline powder with a melting point of 126-128°C.

科学的研究の応用

N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, inflammation, anxiety disorders, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, demonstrating its efficacy in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also shown anxiolytic effects in animal models of anxiety disorders, suggesting its potential as a novel treatment for these conditions. Additionally, this compound has been investigated for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.

特性

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-13(16)15(2)10-14(17)9-8-11-6-4-5-7-12(11)14/h3-7,17H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXWPKSTBRAGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCC2=CC=CC=C21)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。